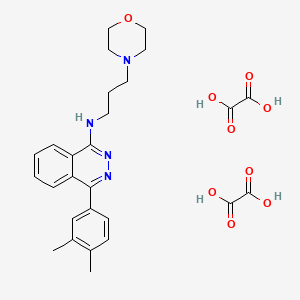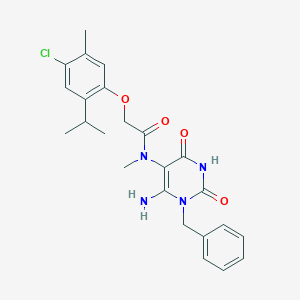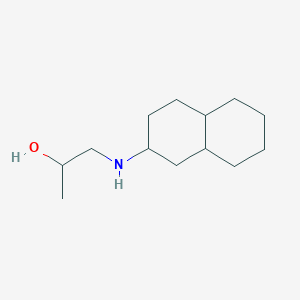![molecular formula C18H22N2O B7452448 4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)
4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPMP or Boc-Phe-OH and is a derivative of the amino acid phenylalanine. The chemical structure of BPMP consists of a phenol group, a benzylpyrrolidine group, and an amino group attached to a methyl group.
Mechanism of Action
The mechanism of action of BPMP is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. BPMP may also interact with other proteins and enzymes in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
BPMP has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines and chemokines. BPMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BPMP has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Advantages and Limitations for Lab Experiments
BPMP has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. BPMP is also stable and has a long shelf life. However, BPMP has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on BPMP. One area of interest is the development of BPMP-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the study of BPMP's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of BPMP and its potential interactions with other proteins and enzymes in the body.
Conclusion:
In conclusion, 4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol is a chemical compound with potential applications in various fields, including medicinal chemistry. BPMP has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been shown to inhibit the activity of certain enzymes. While BPMP has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
BPMP can be synthesized using several methods, including the Mannich reaction, reductive amination, and the Suzuki-Miyaura coupling reaction. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone or aldehyde in the presence of an acid catalyst. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Scientific Research Applications
BPMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. BPMP has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
4-[[(1-benzylpyrrolidin-3-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)12-19-17-10-11-20(14-17)13-16-4-2-1-3-5-16/h1-9,17,19,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDPSYPPGBDUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)
![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)

![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)

![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)

![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)

![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)